molecular formula C9H10N2S B1375958 3-amino-3-phenylprop-2-enethioamide CAS No. 88090-96-4

3-amino-3-phenylprop-2-enethioamide

Cat. No.: B1375958
CAS No.: 88090-96-4
M. Wt: 178.26 g/mol
InChI Key: PBDPEETVZXFWHX-UHFFFAOYSA-N
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Description

3-amino-3-phenylprop-2-enethioamide is an organic compound with the molecular formula C9H10N2S It is a derivative of propenethioamide, characterized by the presence of an amino group and a phenyl group attached to the propenethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenylprop-2-enethioamide can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropenal with thiourea under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-phenylpropenal and thiourea.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The mixture is heated to reflux, allowing the reaction to proceed for several hours.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-phenylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-amino-3-phenylprop-2-enethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenethioamide, 2-cyano-3-phenyl-: This compound has a cyano group instead of an amino group.

    2-Propenethioamide, 2-cyano-3-(3-methoxyphenyl)-: This compound has a methoxy group attached to the phenyl ring.

Uniqueness

3-amino-3-phenylprop-2-enethioamide is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-3-phenylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDPEETVZXFWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00830627
Record name 3-Amino-3-phenylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88090-96-4
Record name 3-Amino-3-phenylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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